molecular formula C9H17ClO2 B1331192 Propan-2-yl 6-chlorohexanoate CAS No. 71195-77-2

Propan-2-yl 6-chlorohexanoate

Cat. No. B1331192
CAS RN: 71195-77-2
M. Wt: 192.68 g/mol
InChI Key: MBBMZGJDDXCJMA-UHFFFAOYSA-N
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Description

Propan-2-yl 6-chlorohexanoate is a chemical compound with the molecular formula C9H17ClO2 . It is also known by its registry number 71195-77-2 .


Molecular Structure Analysis

The InChI representation of Propan-2-yl 6-chlorohexanoate is InChI=1/C9H17ClO2/c1-8(2)12-9(11)6-4-3-5-7-10/h8H,3-7H2,1-2H3 . This representation provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.

properties

IUPAC Name

propan-2-yl 6-chlorohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO2/c1-8(2)12-9(11)6-4-3-5-7-10/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBMZGJDDXCJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292627
Record name propan-2-yl 6-chlorohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 6-chlorohexanoate

CAS RN

71195-77-2
Record name NSC84229
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84229
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name propan-2-yl 6-chlorohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPROPYL 6-CHLOROHEXANOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 10.5 gm (0.03 mol) of diamine 15, 6.2 gm (0.03 mol) of isopropyl 5-chlorohexanoate, and 10.0 gm of MeOH was charged to the flask and heated to reflux. After 90 hours, 1.0 gm (5 mmol) of isopropyl 3-chlorohexanoate was added to the mixture. At least 5% amine was present after refluxing 6 hours and the heating was stopped. The crude product was removed of volatiles by rotary evaporation and washed until all of the residue was removed leaving 15 gm (94%) of Quat 7.
[Compound]
Name
diamine
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
isopropyl 5-chlorohexanoate
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
solvent
Reaction Step One
Name
isopropyl 3-chlorohexanoate
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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